(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide
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Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile hydrobromide is a useful research compound. Its molecular formula is C17H17BrN4O2 and its molecular weight is 389.253. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Novel compounds, including benzo[1,2,4]triazoloazepine derivatives, have been synthesized and shown to exhibit antimicrobial activity against Gram-positive Staphylococcus aureus. These compounds inhibit DNA gyrase, suggesting a mechanism for their antibiotic activity (Zheng et al., 2021). Additionally, benzoxepine-1,2,3-triazole hybrids demonstrated antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli, indicating the effectiveness of these hybrids towards Gram-negative species. These hybrids also showed cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Anticancer Applications
The synthesis of polycyclic compounds has been explored for their potential as anticancer agents. For instance, the creation of tetracyclic ketones and derivatives from tricyclic 5,11‐dihydrodibenz[b,e][1,4] oxazepines highlighted innovative approaches to developing new molecular structures with possible anticancer activities (Petigara & Yale, 1971).
Synthesis and Pharmacological Evaluation
Research has also focused on the synthesis of new heterocyclic compounds derived from existing structures to evaluate their pharmacological properties. For example, the synthesis of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives explored the anticonvulsant activity, revealing certain compounds with significant protective indexes, suggesting potential for future development as anticonvulsant drugs (Piao et al., 2012).
Novel Synthetic Pathways
Innovative synthetic methodologies have been developed to create complex heterocyclic structures. For instance, the intramolecular copper(I)-catalyzed 1,3-dipolar cycloaddition of azido-alkynes has been utilized to synthesize triazolo-benzoxazepine derivatives, further evaluated for their antibacterial and antifungal activities (Chandrasekhar et al., 2011).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2.BrH/c18-10-13(8-12-5-6-14-15(9-12)23-11-22-14)17-20-19-16-4-2-1-3-7-21(16)17;/h5-6,8-9H,1-4,7,11H2;1H/b13-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIFZXOIQNWDFB-MGAWDJABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CC4=C(C=C3)OCO4)C#N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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